2-(Furan-2-yl)-5-(furan-2-yl(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
説明
特性
IUPAC Name |
2-(furan-2-yl)-5-[furan-2-yl-(4-methylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-21-6-8-22(9-7-21)14(12-4-2-10-25-12)15-17(24)23-18(27-15)19-16(20-23)13-5-3-11-26-13/h2-5,10-11,14,24H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLACMLBEQTVDBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=CO2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(Furan-2-yl)-5-(furan-2-yl(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic structure that combines furan and thiazole moieties with potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features multiple functional groups that contribute to its biological activity. The presence of furan rings and the thiazolo[3,2-b][1,2,4]triazole core suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H21N9O |
| Molecular Weight | 343.387 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:
- Antibacterial Activity : The compound exhibited strong activity against Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 8 μg/mL against Streptococcus mutans and significant inhibition of Escherichia coli and Pseudomonas aeruginosa .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Thiazolo[3,2-b][1,2,4]triazoles have been associated with inhibition of cancer cell proliferation:
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell metabolism. Studies indicate that derivatives of thiazolo[3,2-b][1,2,4]triazoles can disrupt fatty acid biosynthesis in bacteria, which may translate to similar mechanisms in cancer cells .
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Activity Assessment :
Synthesis and Characterization
The synthesis of the compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry confirm the structure.
Pharmacological Evaluation
The pharmacological profile indicates low toxicity with a favorable therapeutic index. In vitro studies suggest that the compound can effectively penetrate cell membranes due to its lipophilic nature.
科学的研究の応用
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds structurally related to thiazolo[3,2-b][1,2,4]triazoles have been evaluated for their effectiveness against various pathogens. In vitro assays have shown that these derivatives can inhibit bacterial growth with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Anti-inflammatory Effects
Compounds similar to 2-(Furan-2-yl)-5-(furan-2-yl(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol have also been screened as cyclooxygenase inhibitors (COX-1/COX-2), indicating potential anti-inflammatory activities. The structural features of these compounds are crucial for their efficacy in inhibiting the enzyme responsible for prostaglandin synthesis, which plays a key role in inflammation .
Anticancer Properties
The compound's structural motifs suggest possible anticancer activities. Preliminary evaluations indicate that similar thiazole derivatives can exhibit cytostatic effects against various cancer cell lines. Research into the mechanism of action reveals that these compounds may interfere with cellular signaling pathways involved in cancer progression .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:
| Structural Feature | Activity Impact |
|---|---|
| Furan moiety | Enhances bioactivity against microbial strains |
| Piperazine group | Increases solubility and bioavailability |
| Thiazole ring | Essential for COX inhibition |
Research indicates that modifications to these groups can significantly alter pharmacological profiles, guiding future drug design efforts .
Case Study: Antimicrobial Evaluation
A study published in ACS Omega highlighted the antimicrobial evaluation of thiazole derivatives, including those based on the target compound. The results indicated promising activity against resistant bacterial strains, showcasing the potential for developing new antibiotics from this class of compounds .
Case Study: Anti-inflammatory Screening
Another investigation focused on the anti-inflammatory properties of related thiazolo[3,2-b][1,2,4]triazoles revealed that these compounds effectively reduced inflammation in animal models by inhibiting COX enzymes. This study emphasizes the therapeutic potential of such compounds in treating inflammatory diseases .
Q & A
Q. How can researchers design comparative studies with structurally related analogs (e.g., triazolo-thiadiazoles vs. triazolo-thiazoles)?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing thiazole with thiadiazole or furan with thiophene ). Evaluate differences in biological activity (e.g., MIC values against fungal strains) and physicochemical properties (logD, pKa). Molecular overlay studies (e.g., ROCS software) quantify steric and electrostatic similarities .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
